2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine typically involves the alkylation of thiophene derivatives. One common method is the reaction of 3-methylthiophene with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(thiophen-2-yl)propan-1-amine
- 2-Methyl-1,3-propanediol
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
Uniqueness
2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-1-(3-methylthiophen-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-6(2)8(10)9-7(3)4-5-11-9/h4-6,8H,10H2,1-3H3 |
InChI Key |
WQSAFURPDIVLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.